molecular formula C9H7N3O B12065516 5-(Pyrimidin-5-YL)pyridin-3-OL

5-(Pyrimidin-5-YL)pyridin-3-OL

Katalognummer: B12065516
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: JHWULHNMSXZWHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Pyrimidin-5-YL)pyridin-3-OL is a heterocyclic compound that features both pyrimidine and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-5-YL)pyridin-3-OL typically involves the formation of the pyrimidine and pyridine rings followed by their fusion. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminopyridine and a suitable aldehyde or ketone in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Pyrimidin-5-YL)pyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce different hydrogenated forms of the compound .

Wissenschaftliche Forschungsanwendungen

5-(Pyrimidin-5-YL)pyridin-3-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 5-(Pyrimidin-5-YL)pyridin-3-OL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Pyrimidin-5-YL)pyridin-3-OL is unique due to its specific arrangement of the pyrimidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H7N3O

Molekulargewicht

173.17 g/mol

IUPAC-Name

5-pyrimidin-5-ylpyridin-3-ol

InChI

InChI=1S/C9H7N3O/c13-9-1-7(2-10-5-9)8-3-11-6-12-4-8/h1-6,13H

InChI-Schlüssel

JHWULHNMSXZWHZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC=C1O)C2=CN=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.